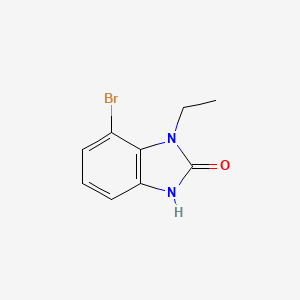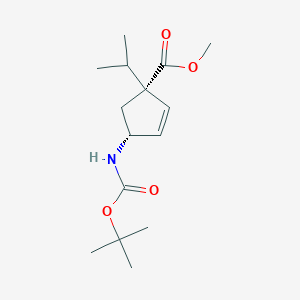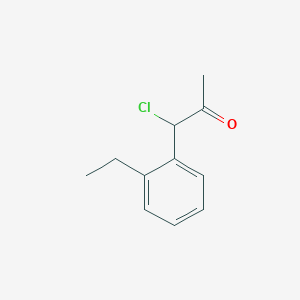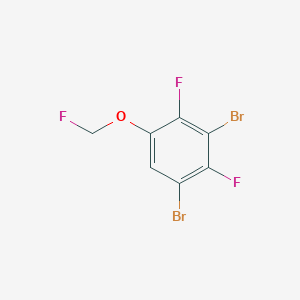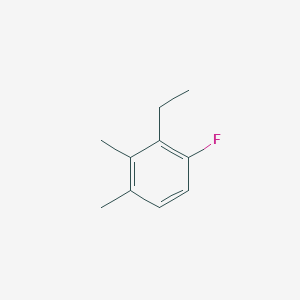
1,2-Dimethyl-3-ethyl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-ethyl-4-fluorobenzene is an aromatic compound characterized by a benzene ring substituted with two methyl groups, one ethyl group, and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethyl-3-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents under controlled temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Major Products Formed:
Nitration: 1,2-Dimethyl-3-ethyl-4-nitrobenzene
Oxidation: 1,2-Dimethyl-3-ethyl-4-carboxybenzene
Reduction: 1,2-Dimethyl-3-ethylbenzene
Applications De Recherche Scientifique
1,2-Dimethyl-3-ethyl-4-fluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-ethyl-4-fluorobenzene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles. The presence of electron-donating methyl and ethyl groups enhances the reactivity of the benzene ring towards electrophilic substitution. The fluorine atom, being electronegative, can influence the regioselectivity of the reactions .
Comparaison Avec Des Composés Similaires
- 1,2-Dimethyl-4-fluorobenzene
- 1,3-Dimethyl-4-fluorobenzene
- 1,2-Dimethyl-3-ethylbenzene
Comparison: 1,2-Dimethyl-3-ethyl-4-fluorobenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties.
Propriétés
Formule moléculaire |
C10H13F |
|---|---|
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
2-ethyl-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H13F/c1-4-9-8(3)7(2)5-6-10(9)11/h5-6H,4H2,1-3H3 |
Clé InChI |
UVQTVUADWVVIOA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



